4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine
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Overview
Description
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine is a chemical compound with a complex structure that includes a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the inhibition of specific enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
4-(2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridylbenzamide: This compound shares a similar thiazole and pyridine structure but has different substituents, leading to variations in its chemical properties and applications.
2-Pyridinamine, 4-[2-ethyl-4-(3-methylphenyl)-5-thiazolyl]: Another similar compound with slight structural differences that can affect its reactivity and biological activity.
Uniqueness
4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-2-methyl-pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
CAS No. |
365428-59-7 |
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Molecular Formula |
C18H18N2S |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-ethyl-4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H18N2S/c1-4-16-20-17(14-7-5-6-12(2)10-14)18(21-16)15-8-9-19-13(3)11-15/h5-11H,4H2,1-3H3 |
InChI Key |
CCRKECOHESPDCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)C)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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